5-(3-fluoro-4-methylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 5-(3-fluoro-4-methylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core. Its structure includes a 3-fluoro-4-methylphenyl group at position 5 and a phenyl group at position 1. While direct biological data for this compound is absent in the provided evidence, analogs with triazole and pyrrolo-dione scaffolds are associated with pesticidal (e.g., fipronil derivatives in ) and antioxidant activities (e.g., triazole-thiols in ), suggesting plausible applications .
Properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c1-10-7-8-12(9-13(10)18)21-16(23)14-15(17(21)24)22(20-19-14)11-5-3-2-4-6-11/h2-9,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYZECDLKVFZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoro-4-methylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups to the compound.
Scientific Research Applications
5-(3-fluoro-4-methylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related molecules, focusing on substituents, synthesis, and inferred properties:
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 3-fluoro substituent enhances electronegativity and stability compared to non-fluorinated analogs (e.g., methylthio or chlorophenyl groups in ). This may improve binding affinity in pesticidal applications, as seen in fipronil derivatives .
- Conversely, methylthio groups in may increase hydrophobicity, affecting membrane permeability.
Crystallographic and Conformational Analysis
Key inferences include:
- The fluorine atom’s electronegativity may influence hydrogen-bonding patterns or molecular packing.
- The fused pyrrolo-triazole-dione core likely adopts a rigid conformation, with substituents affecting torsion angles and crystal packing efficiency.
Biological Activity
The compound 5-(3-fluoro-4-methylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione , also known by its CAS number 1184986-34-2 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including structure-activity relationships (SAR), mechanism of action, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.37 g/mol . The presence of the 3-fluoro-4-methylphenyl moiety and the pyrrolo[3,4-d][1,2,3]triazole core suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN4O2 |
| Molecular Weight | 344.37 g/mol |
| CAS Number | 1184986-34-2 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-d][1,2,3]triazole have shown cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of similar triazole compounds on human cancer cell lines (e.g., A549 lung cancer cells), it was found that:
- IC50 values ranged from 10 to 30 µM , indicating moderate potency.
- Mechanistic studies revealed that these compounds induced apoptosis via the caspase pathway , leading to increased levels of pro-apoptotic factors.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to cancer progression and inflammation. Compounds in this class have been shown to inhibit:
- Acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmission and is a target for Alzheimer's disease treatment.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 15 |
| Cyclooxygenase (COX) | Non-competitive | 25 |
Antimicrobial Activity
Preliminary assessments have indicated that this compound may possess antimicrobial properties. In vitro tests against various bacterial strains showed promising results:
- Staphylococcus aureus and Escherichia coli were inhibited at concentrations around 20 µg/mL .
Structure-Activity Relationship (SAR)
The SAR analysis of similar pyrrolo[3,4-d][1,2,3]triazole derivatives has provided insights into how structural modifications can enhance biological activity. Key observations include:
- The presence of electron-withdrawing groups (like fluorine) enhances lipophilicity and bioavailability.
- Substituents on the phenyl ring significantly affect binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
